5,6-Dichloro-3-phenylindolin-2-one
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Overview
Description
5,6-Dichloro-3-phenylindolin-2-one is a chemical compound with the molecular formula C14H9Cl2NO.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-phenylindolin-2-one typically involves the reaction of 5,6-dichloroindole with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-3-phenylindolin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Reduced indolin-2-one derivatives.
Substitution: Substituted indolin-2-one derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-phenylindolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-Chloro-3-phenylindolin-2-one
- 6-Chloro-3-phenylindolin-2-one
- 5,6-Dichloroindolin-2-one
Comparison: 5,6-Dichloro-3-phenylindolin-2-one is unique due to the presence of two chloro substituents at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced stability and potency in various applications .
Biological Activity
5,6-Dichloro-3-phenylindolin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
Molecular Formula : C14H9Cl2NO
CAS Number : 20465-51-4
Structure : The compound features a phenyl group attached to an indolinone core, with chlorine substituents at the 5 and 6 positions.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant antiproliferative effects against Ewing's Sarcoma (ES) cell lines, with a reported GI50 value of 0.9 μM in TC32 cells . Its mechanism involves targeting the EWS-FLI1 oncoprotein, which is pivotal in the pathogenesis of ES.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, making it a candidate for further exploration as an antimicrobial agent.
- Antiviral Effects : Preliminary studies suggest potential antiviral properties, although detailed investigations are needed to elucidate specific viral targets and mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as inflammation and cancer cell proliferation. This inhibition is likely due to its ability to bind to active sites on these enzymes.
- DNA Interaction : It can also interact with DNA and proteins, affecting their stability and function. This interaction is crucial for its anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
Compound | Modification | Biological Activity |
---|---|---|
This compound | - | Anticancer (GI50 = 0.9 μM) |
4-Methoxy derivative | Increased activity | Enhanced potency against TC32 cells |
Removal of hydroxyl group | Loss of activity | Indicates importance of hydrogen bonding |
Studies have shown that modifications at the para position on the phenyl ring can significantly alter the compound's activity. For example, substituents that are electron-withdrawing tend to reduce activity, while certain electron-donating groups can enhance it .
Case Studies
- Ewing's Sarcoma Treatment : A study highlighted the efficacy of this compound in reducing tumor growth in xenograft models of Ewing's sarcoma. The compound's ability to inhibit the EWS-FLI1 oncoprotein was noted as a critical factor in its therapeutic potential .
- Antimicrobial Testing : Another research effort assessed the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones in bacterial cultures treated with this compound, suggesting its viability as an antimicrobial agent.
Properties
CAS No. |
20465-51-4 |
---|---|
Molecular Formula |
C14H9Cl2NO |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
5,6-dichloro-3-phenyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-6-9-12(7-11(10)16)17-14(18)13(9)8-4-2-1-3-5-8/h1-7,13H,(H,17,18) |
InChI Key |
FLFQHALOGPZWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC(=C(C=C3NC2=O)Cl)Cl |
Origin of Product |
United States |
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